molecular formula C11H14FN B1627178 N-(1-(4-fluorophenyl)ethyl)cyclopropanamine CAS No. 926231-85-8

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Cat. No.: B1627178
CAS No.: 926231-85-8
M. Wt: 179.23 g/mol
InChI Key: NJOWFYKNUVBXGE-UHFFFAOYSA-N
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Description

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is an organic compound with the molecular formula C11H14FN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 4-fluorophenyl group through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroacetophenone and cyclopropylamine.

    Formation of Intermediate: The 4-fluoroacetophenone undergoes a reductive amination reaction with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Product: The resulting intermediate is then subjected to purification processes such as recrystallization or chromatography to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Hydroxylated, cyanated, or aminated derivatives

Scientific Research Applications

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-chlorophenyl)ethyl)cyclopropanamine
  • N-(1-(4-bromophenyl)ethyl)cyclopropanamine
  • N-(1-(4-methylphenyl)ethyl)cyclopropanamine

Uniqueness

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, also known as N-[1-(4-fluorophenyl)ethyl]cyclopropanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}FN
  • Molecular Weight : Approximately 179.23 g/mol
  • CAS Number : 926231-85-8

The compound features a cyclopropanamine structure with a 4-fluorophenyl group, which enhances its binding affinity to various biological targets due to the electronic properties imparted by the fluorine atom. This unique structure makes it a candidate for further pharmacological exploration .

This compound interacts with specific receptors and enzymes, modulating their activity. The presence of the fluorinated phenyl group increases lipophilicity and alters electronic characteristics, enhancing interactions with protein targets. It has been primarily studied for its role in:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which is crucial for developing therapeutic agents targeting various diseases.
  • Receptor Binding : Its ability to bind to receptors suggests potential applications in modulating neurological pathways, making it relevant for conditions like depression and anxiety.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Studies have demonstrated its efficacy in inhibiting specific enzymes involved in neurotransmitter metabolism, which may contribute to its neuroactive properties.
  • Receptor Interaction : Binding assays reveal that the compound interacts with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognition.

Case Studies

  • Neuroprotective Properties : A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal damage associated with oxidative stress, suggesting a therapeutic role in neurodegenerative diseases .
  • Antiparasitic Activity : Another investigation assessed its activity against Plasmodium species, revealing moderate efficacy as an antiparasitic agent. The compound's structural modifications were correlated with variations in potency against resistant strains .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of neurotransmitter-degrading enzymes
Receptor BindingAffinity for serotonin and dopamine receptors
NeuroprotectiveReduced neuronal damage in oxidative stress models
AntiparasiticModerate efficacy against Plasmodium species

Applications in Research

This compound has several applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules aimed at developing new therapeutics.
  • Pharmacology : Ongoing studies are exploring its potential as a precursor for drugs targeting neurological disorders and parasitic infections.
  • Chemical Biology : Utilized in studies focused on enzyme interaction and receptor dynamics to understand better the pharmacodynamics and pharmacokinetics of similar compounds .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOWFYKNUVBXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588359
Record name N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926231-85-8
Record name N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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